5-(4-Ethoxyphenyl)thiazol-2-amine
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Overview
Description
5-(4-Ethoxyphenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with an ethoxyphenyl group at the 5-position and an amine group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the reaction of α-haloketones with thiourea under basic conditions . For example, 4-ethoxybenzaldehyde can be reacted with thiourea and bromine to form the desired thiazole derivative.
Industrial Production Methods
Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions .
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Ethoxyphenyl)thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of dyes, pigments, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxyphenyl)thiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylthiazole-2-amine: Similar structure but with a methoxy group instead of an ethoxy group.
4-Chlorophenylthiazole-2-amine: Contains a chlorine atom instead of an ethoxy group.
4-Bromophenylthiazole-2-amine: Features a bromine atom in place of the ethoxy group.
Uniqueness
5-(4-Ethoxyphenyl)thiazol-2-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C11H12N2OS |
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Molecular Weight |
220.29 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12N2OS/c1-2-14-9-5-3-8(4-6-9)10-7-13-11(12)15-10/h3-7H,2H2,1H3,(H2,12,13) |
InChI Key |
GAHGPLGRVMPKCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN=C(S2)N |
Origin of Product |
United States |
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